molecular formula C6H10N2O2 B2995063 3-(Dimethoxymethyl)-1H-pyrazole CAS No. 111573-59-2; 955892-12-3

3-(Dimethoxymethyl)-1H-pyrazole

Cat. No.: B2995063
CAS No.: 111573-59-2; 955892-12-3
M. Wt: 142.158
InChI Key: ZAZJHNVEFWBJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethoxymethyl)-1H-pyrazole is a pyrazole derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 3-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their biological and chemical properties, including antifungal, antimicrobial, and enzyme-inhibitory activities . The dimethoxymethyl group introduces steric bulk and electron-donating methoxy groups, which may influence solubility, lipophilicity, and binding interactions compared to other substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethoxymethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-9-6(10-2)5-3-4-7-8-5/h3-4,6H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZJHNVEFWBJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects

  • 3-(Trifluoromethyl)-1H-pyrazole : The trifluoromethyl (-CF₃) group at the 3-position enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical design .
  • 3-Carboxy-5-(2-pyridyl)-1H-pyrazole : This unsymmetrical ligand enables chelation of metal ions, forming supramolecular architectures .
  • 3-(Arylmethylthio)-1H-pyrazole derivatives: Substitution with alkylthio and amide/cyano groups improves antifungal activity (EC₅₀: 6–9 µg/mL against Fusarium oxysporum) .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., -CF₃, -CN) : Enhance stability and target binding in agrochemicals .
  • Electron-Donating Groups (e.g., -CH(OCH₃)₂) : May reduce metabolic degradation but hinder interactions with polar enzyme active sites .
  • Bulkier Substituents : Dimethoxymethyl’s steric bulk could limit binding in enzymes requiring small ligands (e.g., carbonic anhydrase-II) .

Molecular Interactions

  • Carboxylic Acid Derivatives : Interact with Zn²⁺ and residues (His94, Thr199) in CA-II .
  • Trifluoromethyl Derivatives : Engage in hydrophobic interactions with protein pockets .
  • Dimethoxymethyl Group: Likely participates in van der Waals interactions due to its non-polar nature.

Challenges and Opportunities

  • Synthesis Complexity : Asymmetric substitution at the 3-position (e.g., dimethoxymethyl) requires multi-step protocols .
  • Biological Optimization : Balancing lipophilicity (logP) and solubility is critical for drug-likeness .

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